VEGF Receptor 2 Kinase Inhibitor II

Vue d'ensemble

Description

L'inhibiteur de kinase VEGFR2 II est un inhibiteur de petite molécule qui cible le récepteur du facteur de croissance endothélial vasculaire 2 (VEGFR2), également connu sous le nom de récepteur du domaine d'insertion de la kinase (KDR). Ce récepteur est un type de récepteur de tyrosine kinase qui joue un rôle crucial dans l'angiogenèse, le processus de formation de nouveaux vaisseaux sanguins. En inhibant VEGFR2, ce composé peut réduire l'angiogenèse et la lymphangiogenèse, conduisant à une activité anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'inhibiteur de kinase VEGFR2 II implique généralement la préparation de dérivés de la quinoxaline. La méthode classique de préparation de la quinoxaline implique la condensation de la phénylènediamine avec un composé dicarbonylé à des températures élevées et en présence de catalyseurs acides forts . Des modifications supplémentaires du noyau de la quinoxaline peuvent être apportées pour améliorer l'activité inhibitrice contre VEGFR2.

Méthodes de production industrielle

La production industrielle de l'inhibiteur de kinase VEGFR2 II implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend plusieurs étapes de synthèse, de purification et de contrôle qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

L'inhibiteur de kinase VEGFR2 II subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et la modification de l'inhibiteur de kinase VEGFR2 II comprennent la phénylènediamine, les composés dicarbonylés, les agents oxydants, les agents réducteurs et divers nucléophiles. Les conditions de réaction impliquent souvent des températures élevées, des acides forts et des solvants spécifiques pour faciliter les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinoxaline avec des modifications qui améliorent leur activité inhibitrice contre VEGFR2. Ces dérivés sont évalués pour leurs activités antiprolifératives contre les lignées cellulaires cancéreuses .

Applications de la recherche scientifique

L'inhibiteur de kinase VEGFR2 II a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier l'inhibition des récepteurs de tyrosine kinase et leur rôle dans l'angiogenèse.

Biologie : Employé dans la recherche pour comprendre les mécanismes moléculaires de l'angiogenèse et le rôle de VEGFR2 dans le développement vasculaire.

Mécanisme d'action

L'inhibiteur de kinase VEGFR2 II exerce ses effets en se liant de manière compétitive au site de liaison à l'ATP du domaine de tyrosine kinase de VEGFR2. Cette liaison inhibe l'autophosphorylation et la dimérisation du récepteur, bloquant ainsi les voies de signalisation en aval impliquées dans l'angiogenèse. L'inhibition de VEGFR2 entraîne une réduction de la prolifération et de la migration des cellules endothéliales, supprimant finalement la croissance tumorale et les métastases .

Applications De Recherche Scientifique

Therapeutic Applications

-

Cancer Treatment

- Mechanism : VEGFR2 inhibitors block the signaling pathways activated by VEGF, leading to reduced angiogenesis and tumor growth. This is particularly effective in solid tumors where blood supply is critical for growth and metastasis.

- Clinical Use : Compounds such as Sunitinib and Sorafenib have been approved for treating renal cell carcinoma and hepatocellular carcinoma, respectively. These drugs exhibit potent inhibition of VEGFR2, leading to improved patient outcomes in clinical settings .

- Combination Therapies

- Preclinical Models

Efficacy in Tumor Xenografts

A study investigating the antitumor efficacy of GW654652, a selective VEGFR2 inhibitor, revealed that tumors expressing higher levels of VEGF were more sensitive to treatment. The correlation between tumor response and VEGF/VEGFR2 expression suggests that these markers could guide patient selection for targeted therapies .

Resistance Mechanisms

Research into acquired resistance to anti-VEGF therapies highlighted that some resistant tumor clones exhibited reduced expression of VEGFR2. This finding emphasizes the need for continuous monitoring of receptor expression levels during treatment to adapt therapeutic strategies accordingly .

Data Table: Summary of Selected VEGFR2 Inhibitors

| Compound Name | Type | Indication | IC50 (nM) | Administration Route | Clinical Status |

|---|---|---|---|---|---|

| Sunitinib | Small molecule | Renal cell carcinoma | 10 | Oral | Approved |

| Sorafenib | Small molecule | Hepatocellular carcinoma | 90 | Oral | Approved |

| Ramucirumab | Monoclonal antibody | Gastric cancer | 0.8-1.0 | Intravenous | Approved |

| GW654652 | Small molecule | Various solid tumors | 150 | Oral | Clinical trials |

| CHMFL-VEGFR2-002 | Small molecule | Research tool | 66 | N/A | Preclinical |

Mécanisme D'action

VEGFR2 Kinase Inhibitor II exerts its effects by binding competitively to the ATP-binding site of the tyrosine kinase domain of VEGFR2. This binding inhibits the autophosphorylation and dimerization of the receptor, thereby blocking the downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR2 leads to reduced proliferation and migration of endothelial cells, ultimately suppressing tumor growth and metastasis .

Comparaison Avec Des Composés Similaires

Composés similaires

Sorafénib : Un inhibiteur multikinase qui cible VEGFR2, les kinases RAF et d'autres tyrosine kinases.

Sunitinib : Un autre inhibiteur multikinase qui cible VEGFR2, les récepteurs du facteur de croissance dérivé des plaquettes et d'autres kinases.

Axitinib : Un inhibiteur sélectif de VEGFR1, VEGFR2 et VEGFR3

Unicité

L'inhibiteur de kinase VEGFR2 II est unique en raison de sa forte spécificité pour VEGFR2, ce qui permet une inhibition plus ciblée de l'angiogenèse avec potentiellement moins d'effets hors cible par rapport aux inhibiteurs multikinases comme le sorafénib et le sunitinib. Cette spécificité peut conduire à des résultats thérapeutiques améliorés et à une toxicité réduite dans les applications cliniques .

Activité Biologique

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical player in angiogenesis, which is the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can impede tumor growth and metastasis, making it a significant target in cancer therapy. This article explores the biological activity of VEGF Receptor 2 Kinase Inhibitor II, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

VEGFR-2 is activated by binding to its ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers several downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival. This compound functions primarily by stabilizing the inactive DFG-out conformation of the receptor, thereby preventing ATP binding and subsequent phosphorylation events crucial for signal transduction .

Structure-Activity Relationship (SAR)

The design of VEGFR-2 inhibitors often follows specific structural guidelines to enhance potency and selectivity. Key features include:

- Heteroaromatic Ring System : This core structure occupies the ATP-binding site and forms essential hydrogen bonds with the Cys919 residue.

- Hydrogen Bond Donor-Acceptor Pairs : These interactions typically involve amide or urea moieties that engage with residues in the DFG domain.

- Allosteric Binding Sites : Type II inhibitors utilize an allosteric site adjacent to the ATP binding pocket, which becomes accessible only when the receptor adopts its inactive conformation .

Efficacy in Preclinical Studies

Several studies have evaluated the potency of various VEGFR-2 inhibitors:

- Vandetanib : Demonstrated a significant reduction in tumor vessel density and enhanced apoptosis in hepatoma models. In vivo studies showed that vandetanib treatment led to improved survival rates and reduced intrahepatic metastases .

- Tivozanib : Exhibited remarkable selectivity for VEGFR-2 with an IC50 of 0.16 nM. Clinical trials indicated an overall response rate (ORR) of 27% in patients with metastatic renal cell carcinoma (mRCC) and a progression-free survival (PFS) of approximately 12.1 months .

- Cinnamon Extract : A natural product found to inhibit VEGFR-2 kinase activity through its polyphenolic components, demonstrating potential as a dietary agent against cancer .

Case Study 1: Vandetanib in Lung Cancer

A clinical study assessed vandetanib's effects on lung cancer patients. It revealed that treatment significantly inhibited VEGFR-2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and reduced tumor growth in mice models. The study noted manageable side effects, indicating a favorable therapeutic profile .

Case Study 2: Ramucirumab for Hepatocellular Carcinoma

In a Phase II study involving ramucirumab, patients with advanced hepatocellular carcinoma showed promising results with improved progression-free survival and potential biomarkers indicating response to therapy. This highlights the role of targeted VEGFR-2 inhibition in managing advanced cancers .

Summary of Key Findings

| Compound | IC50 (nM) | Primary Action | Clinical Outcome |

|---|---|---|---|

| Vandetanib | Not specified | Inhibits VEGFR-2 phosphorylation | Reduced tumor growth; improved survival |

| Tivozanib | 0.16 | Selective inhibition of VEGFRs | ORR 27%; PFS 12.1 months |

| Cinnamon Extract | Not specified | Inhibits VEGFR-2 kinase activity | Potential anti-cancer properties |

Propriétés

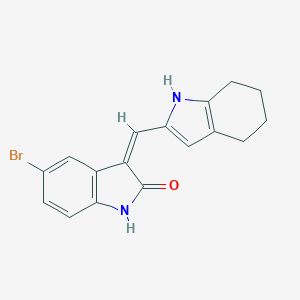

IUPAC Name |

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHPWPWVGFSLOP-ZROIWOOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288144-20-7 | |

| Record name | Vegfr 2 kinase inhibitor II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288144207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VEGFR 2 KINASE INHIBITOR II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NPC24K8FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.